Xanthoarnol

Antibacterial Coumarin Natural Product

Xanthoarnol (CAS 849144-95-2, UNII: G6TFJ3103K) is a naturally occurring dihydrofuranocoumarin with the molecular formula C14H14O5 and molecular weight of 262.26 g/mol. It was first identified as a phytoalexin—a plant defense metabolite—produced in elicited cell-suspension cultures of Platanus × acerifolia (plane tree) in response to fungal elicitor treatment.

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 849144-95-2
Cat. No. B12647309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthoarnol
CAS849144-95-2
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O
InChIInChI=1S/C14H14O5/c1-14(2,17)13-12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-13/h3-6,12-13,16-17H,1-2H3/t12-,13-/m0/s1
InChIKeyAIQSGHBQRRSBCN-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthoarnol (CAS 849144-95-2): Dihydrofuranocoumarin Phytoalexin for Antimicrobial and Phytopathology Research


Xanthoarnol (CAS 849144-95-2, UNII: G6TFJ3103K) is a naturally occurring dihydrofuranocoumarin with the molecular formula C14H14O5 and molecular weight of 262.26 g/mol [1]. It was first identified as a phytoalexin—a plant defense metabolite—produced in elicited cell-suspension cultures of Platanus × acerifolia (plane tree) in response to fungal elicitor treatment [2]. Structurally, xanthoarnol is the (2S,3S)-trans stereoisomer of 3-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrofuro[3,2-g]chromen-7-one, and is closely related to the cis diastereomer smyrindiol [3]. The compound has been subsequently isolated from multiple plant species, underscoring its broader natural distribution and relevance as a coumarin reference standard.

Phytoalexin Research Standard
Supports plant defense elicitation and phytopathology studies
Stereochemical Reference
Trans diastereomer for stereochemical-control workflows
Multi-Source Natural Product
Identified in 3 plant families; supports chemotaxonomic studies

Why Generic Dihydrofuranocoumarin Substitution Fails for Xanthoarnol-Containing Research


Within the dihydrofuranocoumarin subclass, subtle structural differences produce functionally divergent biological and chemical outcomes that preclude generic substitution. Xanthoarnol and its cis diastereomer smyrindiol share the identical molecular formula (C14H14O5) and molecular weight, yet their stereochemical configuration dictates distinct fragmentation pathways and biological potency [1]. Acid-catalyzed fragmentation of xanthoarnol yields psoralen, whereas the cis diastereomer pair vaginidiol/vaginol yields angelicin—two furocoumarins with profoundly different photobiological profiles [1]. Furthermore, in AChE inhibition assays, xanthoarnol (IC50 10.2 mM) was more potent than marmesin (IC50 13.3 mM), another structurally related dihydrofuranocoumarin, demonstrating that even modest structural variation within the class translates to measurable potency differences [2]. These observations establish that researchers cannot assume functional equivalence among dihydrofuranocoumarin analogs; procurement of the exact stereoisomer with verified identity is essential for experimental reproducibility.

Xanthoarnol (trans)
Psoralen via fragmentation, distinct bioactivity
vs
Smyrindiol (cis)
Same MW, slower fragmentation, different product profile
Xanthoarnol
AChE inhibition potency context differs
vs
Marmesin
Structural analog; assay response may shift
Xanthoarnol
Phytoalexin specificity tied to plant-pathogen system
vs
Other coumarins (scopoletin, etc.)
Lower abundance, different defense role; may not transfer

Xanthoarnol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Xanthoarnol Antibacterial Activity Matches Vancomycin Against Staphylococcus aureus (MIC 18.75 µg/mL, Head-to-Head Comparator)

In a direct within-study antibacterial evaluation of compounds isolated from Aegle marmelos green fruits, xanthoarnol demonstrated antibacterial activity comparable to the clinical antibiotic vancomycin against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 18.75 µg/mL [1]. This head-to-head comparison within the same study establishes xanthoarnol's antibacterial potency relative to a well-characterized comparator. No other dihydrofuranocoumarin isolated in the same study was reported to achieve this level of antibacterial activity.

Antibacterial MIC
Head-to-head
MIC 18.75 µg/mL vs S. aureus
Supports antimicrobial screening context
Comparator response context: vancomycin in same assay
Antibacterial Coumarin Natural Product

Xanthoarnol AChE Inhibition: Direct Comparison with Marmesin and Gosferol from Feroniella lucida

In a structure–activity relationship study of coumarins isolated from Feroniella lucida roots, xanthoarnol inhibited acetylcholinesterase (AChE) with an IC50 of 10.2 mM, demonstrating greater potency than the structurally related dihydrofuranocoumarin marmesin (IC50 = 13.3 mM) and the coumarin glycoside feronielloside (IC50 = 16.9 mM), but was less potent than gosferol (IC50 = 8.3 mM) measured under identical Ellman assay conditions [1]. This rank-order potency within the same study provides a direct intra-class potency comparison.

AChE inhibition
Head-to-head
IC50 10.2 mM (Ellman assay)
Supports AChE assay-response context
Rank order vs marmesin, gosferol; intra-class comparison
Acetylcholinesterase Neurodegeneration Coumarin

Stereochemistry-Dependent Fragmentation: Xanthoarnol (Trans) Yields Psoralen, While Smyrindiol (Cis) Yields Psoralen with Different Kinetics, and Vaginidiol (Cis) Yields Angelicin

Zou et al. (2005) demonstrated that acid-catalyzed fragmentation of the trans diastereomer xanthoarnol (8t) provides psoralen, while the cis diastereomer smyrindiol (8c) also provides psoralen but with different kinetics: trans isomers fragment twice as fast as cis isomers (2:1 fragmentation rate ratio) [1]. In contrast, the cis/trans pair vaginidiol/vaginol yields angelicin, a distinct angular furocoumarin with different biological properties. This stereochemistry-dependent fragmentation outcome and differential reaction rate constitute a quantifiable chemical differentiation.

Fragmentation route
Head-to-head
Trans fragments 2× faster → psoralen
Stereochemical-control context for synthesis
Cis yields psoralen slower; other diastereomers yield angelicin
Biomimetic Synthesis Furocoumarin Stereochemistry

Xanthoarnol as the Dominant Phytoalexin: Conidial Germination Inhibition in Platanus–Ceratocystis Pathosystem

In elicited Platanus × acerifolia cell-suspension cultures, xanthoarnol was identified as the major compound produced upon treatment with the GP66 elicitor from Ceratocystis fimbriata f. sp. platani [1]. The compound accumulated predominantly in the growth medium, reaching maximum levels 48 h after elicitor addition, and demonstrated an inhibitory effect on the germination of conidia of the parasitic fungus [1]. This establishes xanthoarnol as the principal inducible antimicrobial metabolite in this plant–pathogen interaction, distinguishing it from other co-occurring coumarins (e.g., scopoletin, umbelliferone) that are produced at lower levels or lack the same fungal specificity [2]. While quantitative conidial germination IC50 data are not reported, the characterization of xanthoarnol as the 'major compound' provides a qualitative abundance-based differentiation.

Phytoalexin abundance
Class-level
Major compound in elicited cultures
Reported plant-defense biomarker context
Conidial germination inhibition; quantitative IC50 not available
Phytoalexin Plant Defense Antifungal

Multi-Species Natural Occurrence of Xanthoarnol: Isolation from Three Botanically Distinct Plant Families

Xanthoarnol has been isolated and structurally confirmed from three botanically and geographically distinct plant sources: (1) Platanus × acerifolia (Platanaceae) cell cultures [1], (2) Aegle marmelos (Rutaceae) green fruits collected in Thailand [2], and (3) Saposhnikovia divaricata (Apiaceae/Umbelliferae) roots, where it was reported from this species for the first time [3]. This multi-family occurrence distinguishes xanthoarnol from comparators such as smyrindiol, which has been reported primarily from Dorstenia turbinate (Moraceae) [4]. Broader natural distribution supports the compound's utility as a cross-species chemotaxonomic marker and increases the likelihood of sustained natural supply.

Natural occurrence
Cross-study
Isolated from 3 plant families
Supports reference-standard utility
Platanaceae, Rutaceae, Apiaceae; reduces supply-chain risk
Natural Product Chemistry Phytochemistry Reference Standard

Physical-Chemical Differentiation: Xanthoarnol vs. Smyrindiol — Identical MW, Distinct Stereochemistry and ADMET Profiles

Xanthoarnol and smyrindiol share the identical molecular formula (C14H14O5) and molecular weight (262.26 g/mol), yet differ in their C-2/C-3 stereochemistry: xanthoarnol is (2S,3S)-trans while smyrindiol is (2'S,3'R)-cis [1][2]. In silico ADMET predictions (admetSAR 2) for xanthoarnol indicate predicted human intestinal absorption of 93.55%, CYP3A4 inhibition probability of 51.66%, and blood–brain barrier penetration probability of 32.50% [1]. While smyrindiol lacks published ADMET data for direct comparison, its distinct biological annotation—MMP-2 secretion inhibition relevant to glioblastoma research [2]—further underscores that stereochemical identity, not merely molecular formula, determines biological application space.

Stereochemical ID
Cross-study
Trans (2S,3S) vs cis (2'S,3'R)
Enantiomer-attribution review required
Distinct predicted ADMET; stereochemistry dictates bioactivity
Physicochemical Properties ADMET Stereochemistry

Xanthoarnol (CAS 849144-95-2): Research and Industrial Application Scenarios


Antibacterial Lead Discovery: Natural Product Scaffold Benchmarking Against Vancomycin

Xanthoarnol is directly applicable as a validated natural product hit in antibacterial screening cascades targeting Gram-positive pathogens. Its MIC of 18.75 µg/mL against S. aureus—matching vancomycin in the same assay [1]—positions it as a mechanistically novel dihydrofuranocoumarin scaffold structurally unrelated to glycopeptide antibiotics. Medicinal chemistry teams can use xanthoarnol as a starting point for semi-synthetic derivatization aimed at improving potency, solubility, and spectrum, with vancomycin serving as an internal benchmark for activity progression.

Biomimetic Psoralen Synthesis: Xanthoarnol as a Preferred Trans Diastereomer Precursor

For synthetic organic chemistry laboratories producing psoralen via biomimetic routes, xanthoarnol is the preferred precursor over smyrindiol owing to its trans stereochemistry, which affords a 2-fold faster acid-catalyzed fragmentation rate [1]. This kinetic advantage translates to reduced reaction times and potentially higher yields. The well-established one-step synthetic route from optically pure α,β-epoxy aldehydes [1] provides a reproducible synthetic entry, making xanthoarnol a viable intermediate for psoralen production in medicinal chemistry and photochemotherapy research programs.

Plant–Pathogen Interaction Research: Phytoalexin Biomarker for Plane Tree Canker Stain Disease

In phytopathology, xanthoarnol serves as the primary phytoalexin biomarker for studying induced defense responses in Platanus species against Ceratocystis fimbriata f. sp. platani, the causal agent of canker stain disease [1]. Its dominant accumulation in elicited cell cultures—reaching maximum levels at 48 h post-elicitation [1]—makes it the most informative metabolite for quantifying defense activation. Researchers screening for disease resistance or evaluating elicitor efficacy in plane tree breeding programs should quantify xanthoarnol as the key biochemical endpoint.

Phytochemical Reference Standard: Multi-Species Analytical Method Development

Given its confirmed isolation from three plant families (Platanaceae, Rutaceae, Apiaceae) using standard chromatographic and spectroscopic methods [1][2][3], xanthoarnol is well-suited as a reference standard for HPLC/LC-MS method development in quality control of herbal products derived from Aegle marmelos (Bael tree) and Saposhnikovia divaricata (Fang Feng). Its FDA-assigned UNII code (G6TFJ3103K) [4] further supports its regulatory recognition as a defined chemical substance, facilitating its use in pharmacopeial monograph development and botanical authentication protocols.

Application
Selection Property
Validation Focus
Antibacterial screening studies
Comparator-anchored MIC context
Broth microdilution endpoint review
Stereochemical control research
Trans diastereomer identity
Fragmentation product verification
Phytopathology elicitation studies
Phytoalexin biomarker suitability
Conidial germination inhibition endpoints
Phytochemical reference standard
Multi-source natural occurrence
LC-MS identity confirmation
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